4-Bromo-1-p-tolyl-1H-pyrazole
Overview
Description
4-Bromo-1-p-tolyl-1H-pyrazole is a chemical compound with the molecular weight of 237.1 . Its IUPAC name is 4-bromo-1-(4-methylphenyl)-1H-pyrazole . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-p-tolyl-1H-pyrazole is 1S/C10H9BrN2/c1-8-2-4-10(5-3-8)13-7-9(11)6-12-13/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific reactions involving 4-Bromo-1-p-tolyl-1H-pyrazole are not available, pyrazoles in general are known to undergo a variety of chemical reactions. For example, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
4-Bromo-1-p-tolyl-1H-pyrazole is a solid substance .Scientific Research Applications
1. Synthesis and Characterization of Polyurethanes
- Application Summary: 4-Bromo-1H-pyrazole is used as a blocking agent in the synthesis of polyurethanes . Polyurethanes are an important class of polymers used extensively for preparing various apparel, shoesoles, etc .
- Methods of Application: The precursor molecule toluene diisocyanate (TDI) is blocked with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI). The blocked adducts are characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .
- Results: The DSC thermogram showed that the blocked adducts deblock at 238 °C, regenerating TDI and blocking agent 4-bromopyrazole. At 238 °C, regenerated TDI reacted with polyols of different molecular weights to form polyurethane under solvent-free conditions .
2. Preparation of Solid Hexacoordinate Complexes
- Application Summary: 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
- Results: The results or outcomes obtained from this application are not specified in the sources .
3. Synthesis of 1,4’-Bipyrazoles
- Application Summary: 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of organic compounds that have potential applications in the development of pharmaceuticals and biologically active compounds .
- Results: The results or outcomes obtained from this application are not specified in the sources .
4. Synthesis of Various Pharmaceuticals and Biologically Active Compounds
- Application Summary: 4-Bromopyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . These compounds could have potential therapeutic applications.
- Results: The results or outcomes obtained from this application are not specified in the sources .
5. Synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole
- Application Summary: 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound could have potential applications in various chemical reactions.
- Results: The results or outcomes obtained from this application are not specified in the sources .
6. Synthesis of Pyrazoles via [3 + 2] Cycloaddition
- Application Summary: A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . N-isocyanoiminotriphenylphosphorane is a stable, safe, easy-to-handle, and odorless solid isocyanide .
- Methods of Application: The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .
- Results: The results or outcomes obtained from this application are not specified in the sources .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-(4-methylphenyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-2-4-10(5-3-8)13-7-9(11)6-12-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVVMTZNISBYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650003 | |
Record name | 4-Bromo-1-(4-methylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-p-tolyl-1H-pyrazole | |
CAS RN |
957034-98-9 | |
Record name | 4-Bromo-1-(4-methylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.